molecular formula C25H18ClN3O2 B2896397 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-64-1

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2896397
CAS No.: 866344-64-1
M. Wt: 427.89
InChI Key: MTRLJDCDAHGCMN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of heterocyclic molecules with a fused pyrazole-quinoline scaffold. Its structure features:

  • Position 3: A 2H-1,3-benzodioxol-5-yl group, an electron-rich bicyclic substituent known for enhancing metabolic stability and π-π interactions in drug design.
  • Position 8: A methyl group, which may reduce steric hindrance and improve solubility compared to bulkier substituents.

Pyrazoloquinolines are studied for diverse pharmacological activities, including kinase inhibition and anticancer properties . The unique substitution pattern of this compound suggests tailored electronic and steric properties, distinguishing it from analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-15-2-8-21-19(10-15)25-20(13-29(21)12-16-3-6-18(26)7-4-16)24(27-28-25)17-5-9-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRLJDCDAHGCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and chlorophenylmethyl intermediates, followed by their coupling with a pyrazoloquinoline core under specific conditions such as:

    Reagents: Common reagents might include halogenated solvents, strong bases, and catalysts.

    Conditions: Reactions may be carried out under inert atmospheres, elevated temperatures, and controlled pH levels.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the quinoline ring or the chlorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their substituents are summarized below:

Compound Name Position 3 Substituent Position 5 Substituent Position 8 Substituent Key Features
Target Compound 2H-1,3-Benzodioxol-5-yl (4-Chlorophenyl)methyl Methyl High lipophilicity (Cl), metabolic stability (benzodioxol), moderate bulk
8-Methyl-5-(4-methylbenzyl)-3-phenyl () Phenyl (4-Methylphenyl)methyl Methyl Lower lipophilicity (methyl vs. Cl), weaker electron-withdrawing effects
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl) () 4-Methoxyphenyl (3-Methylphenyl)methyl Ethoxy Enhanced solubility (ethoxy), electron-donating substituents (OCH₃)

Analysis of Substituent Effects

  • Benzodioxol may improve blood-brain barrier penetration compared to polar methoxy groups .
  • Position 5 :
    • The 4-chlorophenylmethyl group provides higher lipophilicity (Cl: logP +0.71) than the 4-methylbenzyl () or 3-methylbenzyl () groups. Chlorine’s electron-withdrawing nature may enhance receptor affinity in hydrophobic pockets .

Pharmacological and Physicochemical Implications

  • Solubility : The target compound’s benzodioxol and 4-chlorophenyl groups may reduce aqueous solubility relative to methoxy- or ethoxy-substituted analogs (e.g., ), necessitating formulation optimization.
  • Target Affinity : The chlorine atom’s halogen bonding capability could improve kinase inhibition efficacy, as seen in kinase inhibitors like imatinib, where halogen interactions are critical .

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